(3S,4R,5R)-5-Methyl-3,4-piperidinediol hydrochloride
Overview
Description
(3S,4R,5R)-5-Methyl-3,4-piperidinediol hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a hydrochloride salt derived from (3S,4R,5R)-5-methyl-3,4-piperidinediol, a chiral piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5R)-5-methyl-3,4-piperidinediol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a chiral precursor or a racemic mixture.
Chiral Resolution: If a racemic mixture is used, chiral resolution techniques are employed to obtain the desired enantiomer.
Chemical Reactions: The precursor undergoes a series of chemical reactions, including reduction, protection, and deprotection steps, to form the piperidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (3S,4R,5R)-5-Methyl-3,4-piperidinediol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the piperidine ring to other functional groups, such as amides or esters.
Reduction: Reduction reactions can reduce the piperidine ring to form amines or alcohols.
Substitution: Substitution reactions can replace hydrogen atoms on the piperidine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and amines.
Major Products Formed:
Oxidation Products: Amides, esters, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated piperidines and amino derivatives.
Scientific Research Applications
(3S,4R,5R)-5-Methyl-3,4-piperidinediol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S,4R,5R)-5-methyl-3,4-piperidinediol hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
(3S,4R,5S)-5-Methyl-3,4-piperidinediol hydrochloride
(3S,4R,5R)-5-methyl-3,4-piperidinediol
(3S,4R,5S)-5-methyl-3,4-piperidinediol
Properties
IUPAC Name |
(3S,4R,5R)-5-methylpiperidine-3,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-2-7-3-5(8)6(4)9;/h4-9H,2-3H2,1H3;1H/t4-,5+,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFOCAKDHAYEL-KJESCUSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]([C@@H]1O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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